2-(4-Iodophenoxymethyl)pyridine chemical structure and molecular weight
2-(4-Iodophenoxymethyl)pyridine chemical structure and molecular weight
An In-depth Technical Guide to 2-(4-Iodophenoxymethyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry
Introduction
2-(4-Iodophenoxymethyl)pyridine is a versatile heteroaromatic building block of significant interest in modern chemical research.[1] This compound features a pyridine ring, a key pharmacophore in medicinal chemistry, linked via an ether bridge to a 4-iodophenyl group. The strategic combination of these three components—the pyridine moiety, the flexible ether linkage, and the reactive iodinated phenyl ring—renders it a highly valuable intermediate in various synthetic applications. The iodine atom, in particular, serves as a reactive handle for advanced chemical transformations, making this reagent particularly valuable in the construction of complex molecular architectures.[1]
This guide provides an in-depth technical overview of 2-(4-Iodophenoxymethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical properties, established synthetic methodologies with mechanistic insights, key reactions, and its diverse applications in medicinal chemistry, molecular imaging, and materials science.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-(4-Iodophenoxymethyl)pyridine are summarized below. A clear understanding of these properties is crucial for its appropriate handling, storage, and application in experimental design.
Chemical Structure:
Source: PubChem CID 55029259[2]
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-[(4-iodophenoxy)methyl]pyridine | PubChem[2] |
| CAS Number | 1249538-55-3 | Benchchem[1] |
| Molecular Formula | C₁₂H₁₀INO | PubChem[2] |
| Molecular Weight | 311.12 g/mol | PubChem[2] |
| Monoisotopic Mass | 310.98071 Da | PubChem[2] |
| InChI Key | WSNQNWKSJHMVHU-UHFFFAOYSA-N | Benchchem[1] |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)I | PubChemLite[3] |
| Appearance | (Typically a solid at room temperature) | General Knowledge |
| Primary Hazards | Irritant | PubChem[2] |
Synthesis and Mechanistic Insights
The construction of the 2-(4-Iodophenoxymethyl)pyridine core is most commonly achieved through the Williamson ether synthesis. This method offers a reliable and high-yielding pathway by forming the key ether linkage.
Primary Synthetic Route: Williamson Ether Synthesis
This established route involves the reaction of a phenoxide with an alkyl halide. Specifically, the sodium or potassium salt of 4-iodophenol is reacted with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.[1]
Causality of Experimental Choices:
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Base: A strong base (e.g., sodium hydride, potassium carbonate) is required to deprotonate the weakly acidic hydroxyl group of 4-iodophenol, forming the more nucleophilic phenoxide anion.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the anionic nucleophile excessively.
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Temperature: The reaction is often heated to increase the reaction rate, though excessively high temperatures can lead to side reactions.
Experimental Protocol: Synthesis of 2-(4-Iodophenoxymethyl)pyridine
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Preparation of the Phenoxide: To a solution of 4-iodophenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-iodophenoxide.
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Addition of Alkyl Halide: Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) neutralized with a suitable base, or commercially available 2-(chloromethyl)pyridine, to the reaction mixture.
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Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Iodophenoxymethyl)pyridine.
Synthetic Workflow Diagram
Caption: General workflow for the Williamson ether synthesis of 2-(4-Iodophenoxymethyl)pyridine.
Reactivity and Key Chemical Transformations
The utility of 2-(4-Iodophenoxymethyl)pyridine stems from its distinct reactive sites, which allow for a wide range of chemical modifications.
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Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is the most prominent reactive site. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other elaborate structures.[1]
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Ether Linkage Stability: The ether bond is generally robust and stable under most synthetic conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield 2-(hydroxymethyl)pyridine and 4-iodophenol.[1]
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Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic and nucleophilic.[4][5] It can be protonated by acids to form pyridinium salts, act as a ligand for metal catalysts, or be alkylated to form quaternary ammonium salts.[4] The pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, typically at the 2- and 4-positions.[5]
Applications in Research and Drug Development
The unique structural features of 2-(4-Iodophenoxymethyl)pyridine make it a valuable scaffold in several scientific domains.
Medicinal Chemistry and Drug Discovery
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7]
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Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[1]
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Halogen Bonding: The iodine atom on the phenyl ring is a large, lipophilic halogen that can participate in halogen bonding. This non-covalent interaction is increasingly recognized in drug design for its ability to enhance binding affinity and selectivity for a target protein.[1]
-
Scaffold for SAR Studies: As a versatile intermediate, it is a critical component for generating compound libraries for biological screening and for performing structure-activity relationship (SAR) studies to optimize lead compounds.[1]
Logical Workflow for SAR Studies
Caption: Conceptual workflow for utilizing the core scaffold in Structure-Activity Relationship (SAR) studies.
Molecular Imaging
The presence of iodine allows for the straightforward development of radiolabeled analogs for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
-
Radiolabeling Strategy: A common strategy involves synthesizing a precursor, such as a tributylstannyl or boronic ester derivative, at the position of the iodine. This precursor allows for the regioselective introduction of a radioiodine isotope (e.g., Iodine-123, Iodine-125, or Iodine-131) under mild conditions, preserving the molecule's integrity.[1] These radiolabeled tracers can then be used to visualize and quantify biological processes in vivo.
Safety and Handling
2-(4-Iodophenoxymethyl)pyridine is classified as an irritant and requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
| Source: PubChem[2] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
2-(4-Iodophenoxymethyl)pyridine is a synthetically accessible and highly adaptable chemical intermediate. Its structure, combining the pharmacologically relevant pyridine ring with a versatile iodophenyl group via a stable ether linkage, makes it an invaluable tool for researchers. Its primary applications in facilitating complex molecular construction through cross-coupling reactions underscore its importance in drug discovery, SAR studies, and the development of novel materials and imaging agents. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in chemical research.
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